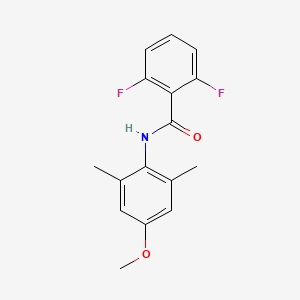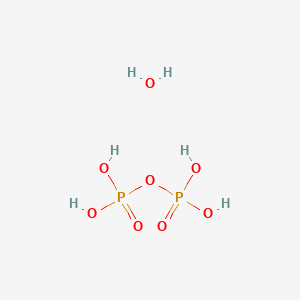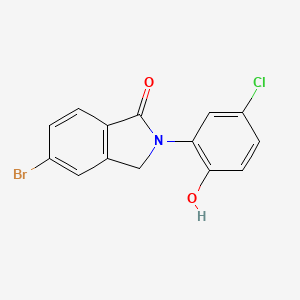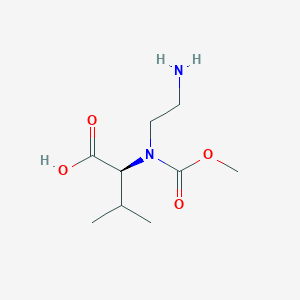
N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an aminoethyl group and a methoxycarbonyl group attached to the L-valine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Aminoethyl Group: The protected L-valine is then reacted with an appropriate reagent to introduce the aminoethyl group. This can be achieved through nucleophilic substitution reactions.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may yield alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine involves its interaction with specific molecular targets. The aminoethyl group may interact with enzymes or receptors, while the methoxycarbonyl group may influence its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
N-(2-Aminoethyl)-L-valine: Lacks the methoxycarbonyl group, which may affect its reactivity and applications.
N-(Methoxycarbonyl)-L-valine: Lacks the aminoethyl group, which may influence its biological activity.
Uniqueness
N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine is unique due to the presence of both the aminoethyl and methoxycarbonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
属性
CAS 编号 |
630115-40-1 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
(2S)-2-[2-aminoethyl(methoxycarbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(2)7(8(12)13)11(5-4-10)9(14)15-3/h6-7H,4-5,10H2,1-3H3,(H,12,13)/t7-/m0/s1 |
InChI 键 |
BDJHABFLXFDECQ-ZETCQYMHSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)N(CCN)C(=O)OC |
规范 SMILES |
CC(C)C(C(=O)O)N(CCN)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


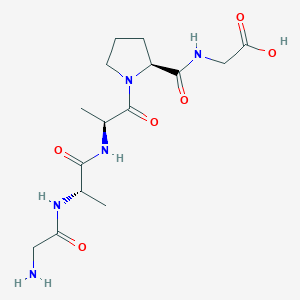
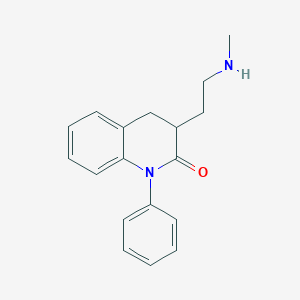
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)
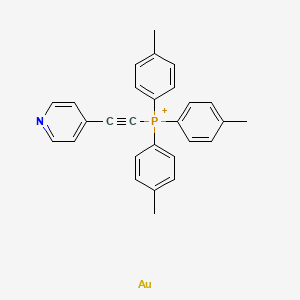
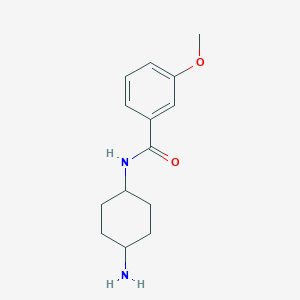
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
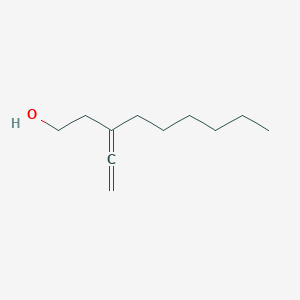
![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)
